2-Oxoindoline-4-carboxylic acid
Description
Historical Context and Evolution of Research on Indoline-2-one Scaffolds
The foundational indoline-2-one scaffold has a rich history, with its origins tracing back to 19th-century Bavaria. ed.ac.uk Early research into this class of compounds laid the groundwork for their later exploration in various fields. Over the decades, the indoline-2-one core has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous compounds with a wide array of pharmacological activities, including antimicrobial, antioxidant, antiviral, and anti-cholinesterase properties. A significant focus of research on indoline-2-one derivatives has been in the realm of oncology, where they have been investigated as potent anticancer agents. myskinrecipes.comnih.gov
Academic Significance of 2-Oxoindoline-4-carboxylic Acid as a Synthetic Precursor and Medicinal Chemistry Building Block
The academic significance of this compound lies in its role as a key intermediate for the synthesis of more complex and often biologically active molecules. nih.gov The carboxylic acid group provides a convenient handle for a variety of chemical transformations, including esterification and amidation, allowing for the attachment of diverse functional groups and the construction of larger molecular frameworks.
In medicinal chemistry, this compound is particularly valuable. Its structural similarity to endogenous indole (B1671886) derivatives allows it to interact with biological systems, including the central nervous system. myskinrecipes.com This has made it a valuable starting point for the development of therapeutic agents targeting neurological disorders such as Alzheimer's disease. myskinrecipes.com Furthermore, its ability to be elaborated into molecules that modulate specific enzymatic pathways has led to its use in the creation of anti-inflammatory and anticancer agents. myskinrecipes.com The indolinone scaffold is a key feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. mdpi.comsigmaaldrich.com
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound and its derivatives is vibrant and expanding. A major area of focus remains in the development of novel kinase inhibitors for cancer therapy. mdpi.comsigmaaldrich.com Researchers are actively exploring modifications to the 2-oxoindoline core to achieve greater potency and selectivity for specific kinase targets.
Future directions for research involving this compound are multifaceted. There is growing interest in its potential application in the development of agents for neurodegenerative diseases, building upon its known interactions with the central nervous system. myskinrecipes.comnih.gov Additionally, the unique photophysical properties of some indole derivatives suggest that this compound could serve as a scaffold for the development of novel materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netbeilstein-journals.orgnih.gov The exploration of this compound in materials science represents a promising and relatively untapped area of research.
Interdisciplinary Research Connections Involving this compound
The versatility of this compound has fostered a number of interdisciplinary research connections. Its application in medicinal chemistry inherently links the fields of synthetic organic chemistry and pharmacology. The development of new synthetic methodologies for the construction and modification of the 2-oxoindoline scaffold is a key area of chemical research, while the biological evaluation of the resulting compounds drives progress in pharmacology and drug discovery.
Furthermore, the potential use of this compound derivatives in materials science creates a bridge between chemistry and physics. The design and synthesis of novel organic materials with specific electronic and photophysical properties for applications in devices like OLEDs requires a deep understanding of both chemical structure and solid-state physics. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov This convergence of disciplines highlights the broad potential of this seemingly simple yet powerful chemical building block.
Detailed Research Findings
The following tables summarize specific examples of the application of this compound and its derivatives in medicinal chemistry research.
Table 1: 2-Oxoindoline Derivatives as Kinase Inhibitors
| Compound/Derivative | Target Kinase(s) | IC50 Values | Therapeutic Area |
| 2-(4-(dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid | EGFR | 17.2 µg/ml (HepG2), 14.8 µg/ml (HCT116) | Cancer |
| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | VEGFR2, EGFR, HER2, CDK2 | 1.94–7.1 µM (across various cancer cell lines) | Cancer |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | 7.2 µM | Cancer |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | 24.45 µM | Cancer |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | CK2 | 0.65 to 18.2 μM | Cancer |
This table presents a selection of research findings and is not exhaustive.
Table 2: Neuroprotective and Other Biological Activities of 2-Oxoindoline-Related Compounds
| Compound/Derivative | Biological Activity | Disease/Condition Model | Key Findings |
| Serotonin conjugated to isoalantolactone | Antioxidant, mitoprotective, BACE-1 inhibition, Aβ aggregation prevention | Alzheimer's Disease (5xFAD transgenic mice) | Restored cognitive function, improved learning and memory. nih.gov |
| L-2-oxothiazolidine-4-carboxylic acid (OTC) | Reduction of oxidative stress and inflammation | Cisplatin-induced renal injury in mice | Ameliorated renal damage through antioxidant and anti-inflammatory effects. nih.gov |
This table showcases the broader therapeutic potential of compounds structurally related to or derived from scaffolds similar to this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-6-5(9(12)13)2-1-3-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXJUSWINGKGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439190 | |
| Record name | 2-Oxoindoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-37-5 | |
| Record name | 2-Oxoindoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Oxoindoline 4 Carboxylic Acid and Its Derivatives
Classical and Contemporary Synthetic Routes to 2-Oxoindoline-4-carboxylic Acid
The synthesis of the 2-oxoindoline framework has been a subject of extensive research, leading to a variety of classical and modern synthetic strategies. These methods often aim to construct the core heterocyclic system with the carboxylic acid moiety at the 4-position, a key intermediate for further derivatization. myskinrecipes.com
Strategies Employing Isatin (B1672199) Derivatives as Precursors
Isatins are versatile and widely used precursors for the synthesis of a variety of heterocyclic compounds, including quinoline-4-carboxylic acids through the Pfitzinger reaction. researchgate.netwikipedia.orgnih.gov This reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the hydrolysis of the isatin amide bond to form a keto-acid intermediate, which then reacts with the carbonyl compound to yield the final quinoline-4-carboxylic acid derivative. wikipedia.org While this method is effective for quinoline (B57606) synthesis, direct application to this compound is less common.
A more direct approach involves the reduction of isatin-7-carboxylic acid. However, the regioselective synthesis of this starting material can be challenging. Alternative strategies often involve multi-step sequences starting from more readily available precursors.
Multicomponent Reaction Approaches to the 2-Oxoindoline Core
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. beilstein-journals.orgfrontiersin.org Several MCRs have been developed for the synthesis of the 2-oxindole core. beilstein-journals.org These reactions often involve the simultaneous combination of three or more starting materials to generate the desired heterocyclic product. beilstein-journals.org
For instance, a palladium-catalyzed three-component reaction of 2-ethynylanilines, carbon monoxide, and perfluoroalkyl iodides can produce fluorinated 3-methyleneoxindole (B167718) derivatives. beilstein-journals.org Another example is a photoinduced, catalyst-free three-component reaction of N-(2-iodoaryl)acrylamides, a sulfur dioxide surrogate, and hydrazine (B178648) to form oxindoles. beilstein-journals.org While these methods provide access to the broader class of 2-oxindoles, specific examples leading directly to this compound are less frequently reported and often require subsequent functional group transformations. The development of novel MCRs that directly afford this target molecule remains an active area of research.
Optimization of Reaction Conditions and Catalytic Systems
The efficiency and selectivity of synthetic routes to this compound and its derivatives can be significantly influenced by the reaction conditions and the choice of catalyst. Optimization of parameters such as solvent, temperature, and catalyst loading is crucial for maximizing yield and minimizing side products. researchgate.net
For example, in the synthesis of amides from aryl esters and amines, a transition-metal and solvent-free approach has been described, where temperature and the choice of base were found to be critical for achieving high yields. researchgate.net Similarly, in catalytic systems for the synthesis of carboxylic acids, the development of robust catalysts, such as Rh/TPP systems for the carbonylation of alcohols, is essential for efficient transformations. rsc.org The application of these principles to the synthesis of this compound can lead to more sustainable and economically viable processes.
Regioselective and Stereoselective Synthesis of this compound Analogues
The biological activity of 2-oxoindoline derivatives can be fine-tuned by the introduction of various substituents at different positions of the heterocyclic core. Therefore, the development of regioselective and stereoselective synthetic methods is of paramount importance.
Introduction of Halogen Substituents, e.g., Fluorination at Position 7
The introduction of halogen atoms, particularly fluorine, can significantly alter the physicochemical and biological properties of a molecule. researchgate.net The synthesis of fluorinated 2-oxindoles is an area of active investigation. researchgate.netiiserkol.ac.in
One approach to synthesize fluorinated 2-oxindoles involves the intramolecular dehydrogenative coupling of fluorinated β-N-arylamido esters. iiserkol.ac.in Another strategy utilizes diethyl 2-fluoromalonate ester as a building block in a multi-step sequence involving nucleophilic aromatic substitution, decarboxylation, and reductive cyclization. researchgate.net Specifically, the synthesis of methyl 7-fluoro-2-oxoindoline-4-carboxylate has been reported, highlighting the feasibility of introducing fluorine at the 7-position. bldpharm.com
Decarboxylative halogenation represents a general method for converting carboxylic acids into organic halides. acs.orgnih.gov This approach, however, often requires specific metal catalysts or harsh conditions.
Synthesis of N-Substituted this compound Derivatives
Modification of the nitrogen atom of the 2-oxoindoline core is a common strategy to explore the structure-activity relationship of these compounds. The synthesis of N-substituted derivatives can be achieved through various methods.
One common approach is the alkylation or arylation of the parent this compound or its ester derivative. This typically involves deprotonation of the nitrogen with a suitable base followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide). The synthesis of N-acyl isatins, which can be converted to 2-hydroxy-quinoline-4-carboxylic acids, provides an indirect route to N-functionalized quinoline derivatives. wikipedia.org The development of efficient and general methods for the N-substitution of this compound is crucial for accessing a diverse range of analogues for biological screening.
Construction of Spirocyclic Systems Featuring the Oxoindoline Moiety
The synthesis of spirooxindoles, where a spirocyclic ring system is fused at the C3 position of the oxoindoline core, has garnered significant attention due to the prevalence of this moiety in natural products and bioactive compounds. ias.ac.in Catalytic enantioselective methods are at the forefront of this field, enabling the construction of structurally complex molecules with high levels of stereocontrol.
One powerful strategy involves the [3+2] cycloaddition of azomethine ylides with olefinic oxindoles. These reactions can be performed as a one-pot, three-component process. For instance, the reaction of isatin, a secondary amino acid (like L-proline or sarcosine), and an α,β-unsaturated carbonyl compound (a dipolarophile) generates the corresponding spirooxindole-pyrrolidine or -pyrrolizidine derivatives. acs.org The in situ generation of the azomethine ylide from the isatin and amino acid is a key step. The choice of solvent and reaction conditions is crucial for achieving high yields and stereoselectivity. Ethanol (B145695) at reflux temperature has been found to be an effective solvent system for this transformation. acs.org
Another approach is the dearomative [3+2]-cycloaddition of indoles with oxindole-embedded azaoxyallyl cations, which provides access to elaborate hexahydropyrrolo[2,3-b]indole moieties containing a spiro-oxindole ring. ijsr.net This transformation exhibits broad substrate scope and good regio- and stereoselectivity.
Furthermore, cascade reactions, such as the Michael-Henry cascade, have been employed for the construction of spirocyclooxindoles. researchgate.net Bifunctional catalysts, like thiourea (B124793) derivatives, have proven effective in catalyzing Michael-Mannich cascade reactions to produce enantioenriched spirocyclic oxindoles with multiple contiguous stereocenters in excellent yields and high stereoselectivities. ias.ac.in
The following table summarizes representative examples of catalytic cycloaddition reactions for the synthesis of spirooxindoles.
| Catalyst/Method | Reactants | Solvent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| BzOH (0.5 equiv) | 1,2,3,4-Tetrahydroisoquinoline, 4-Bromobenzaldehyde, Olefinic oxindole (B195798) | EtOH | Microwave, 125 °C, 30 min | 67 | 6:1 |
| TFA | Azomethine ylide, Maleimide, Olefinic oxindole | MeCN | Microwave, 125 °C, 18 h | 62 | Single diastereomer |
| Reflux | Isatin, L-proline, Chalcone | EtOH | Reflux, 5 h | Good | High |
| Ni(OTf)₂ (10 mol%) | N-protected spirocyclopropyl oxindole, Nitrone | DCE | 50 °C | up to 93 | 5:1 |
Table 1: Examples of Catalytic Cycloaddition Reactions for Spirooxindole Synthesis. Data sourced from acs.orgnih.govresearchgate.netresearchgate.net.
Green Chemistry Principles in the Synthesis of this compound and Related Structures
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance sustainability. While specific literature on the green synthesis of this compound is nascent, the principles can be applied to the synthesis of its precursors and related structures, such as isatins and quinoline-4-carboxylic acids.
Key green chemistry strategies applicable to these syntheses include the use of environmentally benign solvents, alternative energy sources, and catalytic methods. Water is an ideal green solvent, and its use has been explored in reactions like the Pfitzinger synthesis of quinoline-4-carboxylic acids. researchgate.net For instance, heating isatin with enaminones in an aqueous solution of potassium hydroxide (B78521) can produce quinoline-4-carboxylic acid derivatives in good yields. researchgate.net
Microwave irradiation offers an alternative to conventional heating, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netrsc.org The synthesis of 3-methyleneisoindolinones, structurally related to the oxoindoline core, has been efficiently achieved using microwave assistance. researchgate.net Furthermore, the use of natural, biodegradable catalysts, such as lemon juice, has been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the potential for replacing hazardous acid catalysts. google.com
The synthesis of natural carboxylic acids from sources like cinnamon oil using water as a solvent and reagents like potassium permanganate (B83412) or sodium borohydride (B1222165) exemplifies green synthetic routes. mdpi.com Such approaches, focusing on renewable feedstocks and avoiding hazardous organic solvents, could be adapted for the synthesis of precursors to this compound. The synthesis of indole-2-carboxylic acid, for example, has been achieved using nitrotoluene and diethyl oxalate (B1200264) with an iron catalyst, followed by reduction, offering a pathway that avoids more toxic reagents. google.com
Synthetic Pathways to Biologically Relevant this compound Derivatives
Synthesis of 3-Methylene-2-oxoindoline-5-carboxamide Derivatives
A series of 3-methylene-2-oxoindoline-5-carboxamide derivatives can be synthesized from 4-aminobenzoic acid as a starting material in appreciable yields. researchgate.net The synthetic sequence involves several key steps, as outlined below:
| Step | Reagents and Conditions | Intermediate/Product |
| a | Cl₃CCHO, NH₂OH·HCl, Na₂SO₄ | Isonitrosoacetanilide derivative |
| b | H₂SO₄, 80 °C, 1 h | Isatin-5-carboxylic acid |
| c | NH₂NH₂, H₂O, 140 °C, 8 h | Isatin-5-hydrazide |
| d | DMF/DCM, TBTU, R-PhNH₂, 4-methylmorpholine, rt, 16 h | 2-Oxoindoline-5-carboxamide derivative |
| e | Furan-2-carbaldehyde or 1H-pyrrole-2-carbaldehyde, piperidine, 60 °C, 5 h | Final 3-methylene-2-oxoindoline-5-carboxamide derivative |
Table 2: Synthetic Scheme for 3-Methylene-2-oxoindoline-5-carboxamide Derivatives. Data sourced from researchgate.net.
This pathway demonstrates the conversion of a simple starting material into a more complex, functionalized oxoindoline system through a series of reliable chemical transformations. The final step involves a condensation reaction to install the exocyclic methylene (B1212753) group, a common feature in biologically active oxoindoline derivatives. researchgate.net
Preparation of N′-(2-Oxoindolin-3-ylidene)hydrazide-Hydrazone Analogues
Hydrazide-hydrazone derivatives of the 2-oxoindoline scaffold are readily prepared through the condensation reaction of a substituted or unsubstituted isatin with a suitable hydrazide. nih.gov This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), and heated to reflux. nih.gov
A study by El-Faham et al. describes the synthesis of a series of eight novel N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives. nih.gov The general procedure involves refluxing a solution of valproic hydrazide and a substituted isatin in ethanol for 3-4 hours. The products are typically obtained as solids upon cooling and can be purified by recrystallization. nih.gov
The following table provides characterization data for a selection of these synthesized analogues.
| Compound | Substituent on Isatin | Yield (%) | Melting Point (°C) |
| 4a | H | 89 | 175–176 |
| 4b | 5-Cl | 85 | 210–212 |
| 4c | 5-Br | 88 | 224–226 |
| 4d | 5-F | 89 | 180–182 |
| 4e | 5-NO₂ | 83 | 248–250 |
| 4f | 1-CH₃ | 85 | 130–132 |
| 4g | 1-benzyl | 83 | 170–172 |
| 4h | 1-(2-bromoethyl) | 80 | 165–166 |
Table 3: Characterization of N′-(2-Oxoindolin-3-ylidene)-2-propylpentane Hydrazide-Hydrazone Derivatives. Data sourced from nih.govnih.gov.
Development of Modified Quinoline-4-carboxylic Acid Structures from Isatin-Derived Precursors
The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives. wikipedia.org The reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration to yield the quinoline ring system. wikipedia.org
Various modifications to the classical Pfitzinger reaction have been developed to improve yields and broaden the substrate scope. These include the use of different bases, solvents, and reaction conditions. Enolizable ketones, in particular, readily condense with isatin in a strongly alkaline medium. ias.ac.injocpr.com One-pot procedures have also been reported, offering a more efficient synthetic route. jocpr.com For example, reacting isatin with enaminones in the presence of aqueous potassium hydroxide provides a direct route to quinoline-4-carboxylic acid derivatives. researchgate.net
The table below presents several examples of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acid derivatives from isatin.
| Carbonyl Compound | Base | Solvent | Conditions | Product | Yield (%) |
| Benzophenone | KOH | Ethanol/Water | Reflux | 2,3-Diphenylquinoline-4-carboxylic acid | 94 |
| Acetylacetone | KOH | Ethanol/Water | Reflux | 2-Methyl-3-acetylquinoline-4-carboxylic acid | 87 |
| Acetone | KOH | Ethanol/Water | Reflux | 2-Methylquinoline-4-carboxylic acid | 89 |
| Indophenazino fused carbazole/azacarbazole | KOH | Ethanol | Reflux, 24 h | Fused quinoline-4-carboxylic acid derivative | Moderate to Good |
| Enaminone | KOH | Water | Reflux | 2-Substituted-quinoline-4-carboxylic acid | 75-90 |
Table 4: Synthesis of Quinoline-4-carboxylic Acid Derivatives via the Pfitzinger Reaction. Data sourced from ijsr.netresearchgate.netjocpr.com.
Pharmacological and Biological Investigations of 2 Oxoindoline 4 Carboxylic Acid Derivatives
Exploration of Biological Activities and Therapeutic Potential
Derivatives of 2-oxoindoline-4-carboxylic acid have demonstrated a remarkable diversity of biological effects, leading to their investigation for various therapeutic applications. These include anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.
Anticancer Activities and Mechanisms of Action
The quest for novel and more effective cancer therapies has led to the exploration of numerous synthetic compounds, with this compound derivatives emerging as a promising class of agents. Their anticancer effects are attributed to various mechanisms, including the inhibition of cancer cell growth, modulation of key cellular signaling pathways, and the induction of programmed cell death.
Derivatives of this compound have shown significant antiproliferative activity against a range of human cancer cell lines. For instance, certain novel indolone derivatives have been evaluated for their anticancer potential. One such derivative, compound A13, demonstrated notable potency against the A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colon carcinoma) cell lines, with IC50 values of 12.49 μM, 11.21 μM, and 6.17 μM, respectively. nih.gov
Similarly, other studies have highlighted the antiproliferative effects of related compounds. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors. nih.gov One compound, D28, exhibited broad-spectrum antiproliferative activity against several cancer cell lines, including A549 and HepG2 (hepatocellular carcinoma), with IC50 values of 2.83 µM and 2.16 µM, respectively. nih.gov In another study, 1,2,4-triazole (B32235) based derivatives were synthesized and tested against the HepG2 cell line, with compound 7f showing the highest anti-proliferative activity with an IC50 value of 16.782 µg/mL. mdpi.com
The Jurkat cell line, a model for T-cell leukemia, has also been a target for these derivatives. Studies on the effects of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), a glutathione (B108866) prodrug, have shown its protective role against apoptosis induced by 4-hydroxy-2-nonenal (HNE) in Jurkat T cells. nih.gov This suggests a potential therapeutic application in managing oxidative stress-induced cell death in certain cancers.
Antiproliferative Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Indolone derivative (A13) | A549 | 12.49 μM | nih.gov |
| Indolone derivative (A13) | HCT116 | 6.17 μM | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | A549 | 2.83 µM | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HepG2 | 2.16 µM | nih.gov |
| 1,2,4-Triazole based derivative (7f) | HepG2 | 16.782 µg/mL | mdpi.com |
A key aspect of the anticancer activity of this compound derivatives lies in their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. One of the most significant targets is the p53-MDM2 interaction. The p53 protein is a crucial tumor suppressor, and its activity is negatively regulated by murine double minute 2 (MDM2). boehringer-ingelheim.com In many cancers where p53 is not mutated, its function is compromised by the overexpression of MDM2. boehringer-ingelheim.com Therefore, inhibiting the p53-MDM2 interaction can reactivate p53, leading to cell cycle arrest and apoptosis. boehringer-ingelheim.commdpi.com
Several studies have focused on developing 2-oxoindoline-based compounds as inhibitors of the p53-MDM2 interaction. For instance, a series of novel indolone derivatives were synthesized and found to be potent dual inhibitors of both p53-MDM2 and p53-MDMX interactions. nih.gov Compound A13 from this series exhibited a high affinity for MDM2 with a Ki of 0.031 μM. nih.gov Western blot analysis confirmed that this compound upregulated the expression of p53, MDM2, and MDMX in HCT116 cells. nih.gov
Spiro-oxindole derivatives have also been identified as potent inhibitors of the p53-MDM2 interaction. nih.gov Specifically, 3,3'-spirocyclopentene oxindoles have demonstrated antiproliferative activity against cancer cell lines with wild-type p53 status, with IC50 values as low as 0.96 μM on SJSA-1 cells. nih.gov In vitro assays confirmed their ability to inhibit the MDM2-p53 interaction with IC50 values down to 3.1 nM. nih.gov
While direct evidence for the modulation of the RAF/MEK/ERK pathway by this compound derivatives is less documented in the provided context, the broader class of indole (B1671886) derivatives has been implicated in targeting this pathway. The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation, and its constitutive activation is a hallmark of many cancers.
A fundamental mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. Derivatives of this compound have been shown to trigger these processes in various cancer cell lines.
For example, the indolone derivative A13, which inhibits the p53-MDM2 interaction, is expected to activate p53, which in turn can induce apoptosis and cell cycle arrest. nih.gov The activation of p53 leads to the transcription of genes that control these cellular processes. boehringer-ingelheim.commdpi.com
Studies on other related quinoline-4-carboxylic acid derivatives have also demonstrated their ability to induce cell cycle arrest. For instance, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, developed as SIRT3 inhibitors, were found to induce G0/G1 phase cell cycle arrest in leukemic cell lines. nih.govfrontiersin.org Similarly, a histone deacetylase inhibitor, D28, a 2-phenylquinoline-4-carboxylic acid derivative, was shown to induce G2/M cell cycle arrest and promote apoptosis in K562 cells. nih.gov
Furthermore, research on oxaliplatin (B1677828), while not a direct derivative, provides a model for how such compounds can affect the cell cycle. Treatment of various cancer cell lines, including A549, with oxaliplatin led to a time-dependent accumulation of cells in the G2/M phase and induced moderate apoptosis. nih.gov
Antimicrobial and Antifungal Evaluations
In addition to their anticancer properties, derivatives of this compound and related heterocyclic compounds have been evaluated for their potential as antimicrobial and antifungal agents.
Several studies have synthesized and tested quinoline-4-carboxylic acid derivatives against a range of bacteria and fungi. nih.govmdpi.comnih.gov For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives displayed good antibacterial activity, particularly against Staphylococcus aureus. mdpi.com Another study on 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives reported significant antibacterial activity but weak antifungal activity. nih.gov One compound from this series, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, was found to be particularly potent against several bacterial strains, including E. coli and S. aureus. nih.gov
The antifungal activity of these derivatives has also been a subject of investigation. nih.govnih.govmdpi.com Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed that many of these compounds exhibited moderate to excellent antifungal activities against five plant pathogenic fungi. nih.gov Notably, some derivatives with specific halogen substitutions showed remarkable and broad-spectrum antifungal activities, in some cases superior to commercial fungicides. nih.gov Similarly, certain hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid derivatives have shown good antifungal activity against Candida albicans. nih.gov
Antimicrobial and Antifungal Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Target Organism | Activity | Reference |
|---|---|---|---|
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | Good antibacterial activity | mdpi.com |
| 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivative | E. coli, S. aureus | Potent in vitro antimicrobial activity | nih.gov |
| 3-Indolyl-3-hydroxy oxindole derivatives | Plant pathogenic fungi | Moderate to excellent antifungal activities | nih.gov |
| Hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid derivative | Candida albicans | Good antifungal activity | nih.gov |
Antiviral and Anti-inflammatory Properties
The therapeutic potential of this compound derivatives extends to antiviral and anti-inflammatory applications.
In the realm of antiviral research, indole-2-carboxylic acid derivatives have been investigated as potential inhibitors of the HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.gov One study found that a specific derivative, compound 17a, markedly inhibited the integrase with an IC50 value of 3.11 μM. rsc.orgnih.gov Another study reported that a dihydrochloride (B599025) of a bromo-methoxy-indole derivative exhibited a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting its replication at a concentration of 52.0 μM. nih.gov L-2-oxothiazolidine-4-carboxylic acid has also been shown to suppress HIV-1 expression in a dose-dependent manner. nih.gov
The anti-inflammatory properties of these compounds have also been explored. nih.govrsc.orgnih.govchemrxiv.orgsid.ir A series of 1-aroyl derivatives of kynurenic acid methyl ester, which are structurally related to the NSAID indomethacin, exhibited good anti-inflammatory and analgesic activities in vivo. nih.gov Similarly, certain quinoline-4-carboxylic acid derivatives demonstrated appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models in mouse macrophages. nih.gov Furthermore, novel quinazoline-4(3H)-one-2-carbothioamide derivatives have been evaluated for their anti-inflammatory activity by inhibiting nitric oxide production in LPS-activated macrophage cells. rsc.org
Agrochemical Applications: Research on Herbicides and Fungicides
The exploration of this compound derivatives in the agrochemical sector has shown promise, particularly in the development of novel fungicides. While research into their herbicidal properties is not extensively documented in publicly available literature, studies on related oxindole structures highlight their potential as fungicidal agents against various plant pathogens.
Notably, a series of 3-indolyl-3-hydroxy oxindole derivatives have been synthesized and evaluated for their in vitro and in vivo antifungal activities against several economically important plant pathogenic fungi. mdpi.comnih.govnih.gov These studies provide valuable insights into the potential of the oxindole core in developing new crop protection agents.
The in vitro antifungal screening of these compounds against five major plant pathogens—Rhizoctonia solani, Pyricularia oryzae, Colletotrichum gloeosporioides, Botrytis cinerea, and Bipolaris maydis—revealed that several derivatives exhibit moderate to excellent inhibitory activity. mdpi.comnih.gov
Table 1: In Vitro Antifungal Activity of Selected 3-Indolyl-3-Hydroxy Oxindole Derivatives at 50 mg/L
| Compound | R. solani (% inhibition) | P. oryzae (% inhibition) | C. gloeosporioides (% inhibition) | B. cinerea (% inhibition) | B. maydis (% inhibition) |
| 3t | 82.48 | >75 | 61.62 | - | 86.56 |
| 3u | 100 | >75 | - | 91.05 | 81.13 |
| 3v | - | >75 | - | - | 92.22 |
| 3w | 87.37 | >75 | 66.67 | - | 89.85 |
| Carvacrol (B1668589) (CA) | 91.56 | 74.94 | 62.65 | 84.38 | 64.36 |
| Phenazine-1-carboxylic acid (PCA) | 81.07 | 53.64 | 77.96 | 81.86 | 98.01 |
| Data sourced from: mdpi.comnih.gov |
Particularly, compounds 3t , 3u , 3v , and 3w demonstrated significant broad-spectrum antifungal activities, often comparable or superior to the commercial fungicides carvacrol and phenazine-1-carboxylic acid used as positive controls. mdpi.comnih.govnih.govresearchgate.net For instance, compound 3u showed complete inhibition (100%) of R. solani at a concentration of 50 mg/L. mdpi.comnih.gov
Further investigation into the potency of these compounds revealed promising EC₅₀ values. Compound 3u exhibited an EC₅₀ of 3.44 mg/L against R. solani, which was superior to both carvacrol (7.38 mg/L) and phenazine-1-carboxylic acid (11.62 mg/L). mdpi.comnih.govnih.govresearchgate.net
Table 2: EC₅₀ Values (mg/L) of Compound 3u against R. solani
| Compound | EC₅₀ (mg/L) |
| 3u | 3.44 |
| Carvacrol (CA) | 7.38 |
| Phenazine-1-carboxylic acid (PCA) | 11.62 |
| Data sourced from: mdpi.comnih.govnih.govresearchgate.net |
In vivo assays confirmed the practical potential of these derivatives. Compound 3u demonstrated good curative effects against R. solani in a broad bean leaf bioassay, further supporting its development as a lead compound for new fungicides. mdpi.comnih.govnih.gov
In contrast to the promising results in mycology, there is a notable lack of specific research on the herbicidal activities of this compound derivatives. While carboxylic acids and their derivatives are a well-established class of herbicides, the potential of this particular heterocyclic scaffold in weed management remains an under-explored area of research. nih.govkoreascience.kr
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Influence of Substituents and Structural Modifications on Biological Efficacy
The biological activity of 2-oxoindoline derivatives is significantly influenced by the nature and position of substituents on the oxindole ring system. Structure-activity relationship (SAR) studies on the aforementioned 3-indolyl-3-hydroxy oxindole derivatives have provided key insights into the structural requirements for potent antifungal activity. mdpi.comnih.govnih.gov
A crucial finding from these studies is the importance of halogen substituents at the 5-position of both the 3-hydroxy-2-oxindole and the indole rings. The introduction of iodine (I), chlorine (Cl), or bromine (Br) at this position was found to be critical for enhancing antifungal activity. mdpi.comnih.govnih.gov For example, the most active compounds, 3t , 3u , 3v , and 3w , all feature halogen substitutions at these key positions.
The SAR can be summarized as follows:
Halogenation: The presence of halogens at the C5 position of the oxindole and indole moieties is a key determinant of antifungal potency.
Position of Substituents: The specific placement of these electron-withdrawing groups significantly impacts the biological efficacy.
These findings suggest that modifications aimed at modulating the electronic and steric properties of the molecule through strategic substitution can lead to the development of more potent fungicidal agents.
Investigation of Stereochemistry in Bioactive Analogues
The stereochemical configuration of molecules is a critical factor in their interaction with biological targets, often leading to significant differences in efficacy between stereoisomers. In the context of 2-oxoindoline derivatives, the C3 position of the oxindole ring is a common stereocenter. The synthesis of 3-indolyl-3-hydroxy oxindole derivatives results in the formation of a chiral center at the C3 position, indicating that these compounds can exist as enantiomers. nih.gov
While the specific studies on the antifungal 3-indolyl-3-hydroxy oxindole derivatives did not report a stereoselective synthesis or the separation and individual testing of enantiomers, the importance of stereochemistry in the biological activity of spirocyclic oxindoles has been well-documented in other therapeutic areas. rsc.org The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which allows for a more precise evaluation of their biological activity and can lead to the identification of the more potent eutomer. The stereoselective synthesis of oxindoles and spirooxindoles is an active area of research, employing various catalytic strategies to control the three-dimensional arrangement of atoms. nih.govrsc.org Therefore, future research into the agrochemical applications of this compound derivatives should consider the stereochemical aspects to potentially enhance their efficacy and target selectivity.
In Silico Approaches in the Discovery and Optimization of this compound Derivatives
Molecular Docking Simulations for Target Binding Elucidation
For instance, molecular docking has been used to study the interaction of oxazole (B20620) derivatives with cyclooxygenase (COX) enzymes and to investigate the binding of 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives to the VEGFR-2 active site in cancer research. ekb.egnih.gov These studies typically involve:
Preparation of the ligand and protein structures.
Defining the binding site on the target protein.
Running the docking algorithm to generate various binding poses.
Scoring and analyzing the poses to identify the most likely binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts.
For fungicidal 2-oxoindoline derivatives, molecular docking could be employed to predict their binding to key fungal enzymes, thereby guiding the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable predictive tools in the design of new agrochemicals, as they can forecast the activity of unsynthesized compounds, thus prioritizing synthetic efforts.
Although specific QSAR studies for the herbicidal or fungicidal activity of this compound derivatives have not been reported, the methodology is widely used for other classes of agrochemicals. nih.govresearchgate.netfrontiersin.org For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) have been performed on pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles to understand the relationship between their structure and fungicidal activity. researchgate.net Such studies correlate variations in biological activity with the steric and electrostatic properties of the molecules.
A typical QSAR study involves:
A dataset of compounds with known biological activities.
Calculation of molecular descriptors that quantify various aspects of the chemical structure.
Development of a mathematical model using statistical methods like multiple linear regression or partial least squares.
Validation of the model to ensure its predictive power.
The development of QSAR models for fungicidal 2-oxoindoline derivatives could accelerate the discovery of new and more effective crop protection agents by providing insights into the key structural features that govern their activity. nih.govresearchgate.netfrontiersin.org
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations serve as a powerful computational tool to elucidate the dynamic behavior and stability of ligand-target complexes, providing insights that complement static molecular docking studies. For derivatives of this compound, MD simulations have been instrumental in understanding their binding modes and interaction energies with various protein targets. These simulations, often performed over nanosecond timescales, reveal the conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the interactions at a molecular level. nih.govresearchgate.net
In the context of kinase inhibition, a significant area of application for oxindole derivatives, MD simulations can validate the binding poses predicted by docking. For instance, studies on vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis, have utilized MD simulations to confirm the stability of interactions between oxindole-based inhibitors and the ATP-binding pocket. nih.govrsc.org These simulations often track the root-mean-square deviation (RMSD) of the protein and ligand atoms to assess the stability of the complex over time. A stable complex is typically characterized by low RMSD values, indicating that the ligand remains securely bound within the active site. mdpi.com
Furthermore, MD simulations allow for the calculation of binding free energies, which can provide a more accurate prediction of a compound's potency. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate the free energy of binding by analyzing snapshots from the MD trajectory. nih.gov These calculations consider various energy components, including van der Waals, electrostatic, and solvation energies, to provide a comprehensive view of the ligand-receptor binding affinity. nih.gov For example, in the study of 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors, MD simulations were used to investigate the dynamic conformational changes of the docked compounds with the tubulin protein, providing insights into the stability of the ligand-protein complex. scielo.org.mx
The insights gained from MD simulations are crucial for structure-based drug design. By observing the key interactions that contribute to binding stability, such as hydrogen bonds and hydrophobic contacts, medicinal chemists can rationally design modifications to the this compound scaffold to enhance potency and selectivity. researchgate.net For example, if a simulation reveals that a particular substituent on the oxindole ring forms a transient or unstable hydrogen bond, it can be replaced with a group that forms a more stable interaction.
Interactive Data Table: Representative MD Simulation Parameters for Ligand-Target Complexes
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Simulation Time | The duration of the molecular dynamics simulation. | 100 ns |
| Force Field | The set of parameters used to describe the potential energy of the system. | CHARMM22, OPLS |
| Solvent Model | The model used to represent the solvent (typically water). | TIP3P |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| RMSD | Root-Mean-Square Deviation, a measure of the average distance between the atoms of superimposed protein or ligand structures. | < 2 Å for stable complexes |
Preclinical Pharmacological Assessments (excluding dosage and administration)
The selectivity of a drug candidate is a critical factor in its preclinical development, as it determines the potential for off-target effects. Derivatives of this compound have been evaluated against a range of biological targets to ascertain their selectivity profiles. This process often involves screening the compounds against a panel of related and unrelated proteins, such as other kinases, enzymes, or receptors. nih.govnih.gov
For oxindole-based kinase inhibitors, selectivity profiling is particularly important due to the high degree of conservation in the ATP-binding site across the human kinome. A lack of selectivity can lead to the inhibition of multiple kinases, resulting in unwanted side effects. For instance, derivatives designed as VEGFR-2 inhibitors may also be tested against other receptor tyrosine kinases like platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR) to determine their selectivity. nih.gov
In vitro enzymatic assays are commonly used for selectivity profiling. These assays measure the inhibitory activity of the compound against a panel of purified enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A compound is considered selective if it exhibits a significantly lower IC50 for its intended target compared to other targets. For example, some 2-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives have shown selectivity for either TANK-binding kinase 1 (TBK1) or IKKε, two kinases involved in inflammatory pathways. nih.gov
Cell-based assays can also be employed to assess selectivity in a more biologically relevant context. These assays can reveal whether a compound's activity is specific to a particular signaling pathway or cell type. For example, the antiproliferative activity of phenyl-pyridine-2-carboxylic acid derivatives was found to be more than 10-fold selective for cancer cell lines over normal proliferating human cells. nih.gov
The data generated from selectivity profiling is crucial for lead optimization. By understanding the structure-activity relationships that govern selectivity, medicinal chemists can modify the this compound scaffold to enhance its specificity for the desired target, thereby improving its therapeutic index.
Interactive Data Table: Example of Selectivity Profiling Data for a Hypothetical 2-Oxoindoline Derivative
| Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
|---|---|---|
| Primary Target (e.g., VEGFR-2) | 10 | - |
| Off-Target 1 (e.g., PDGFRβ) | 500 | 50 |
| Off-Target 2 (e.g., c-Kit) | 1000 | 100 |
| Off-Target 3 (e.g., EGFR) | >10000 | >1000 |
Early assessment of the absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties of drug candidates is essential to identify potential liabilities that could lead to failure in later stages of drug development. For derivatives of this compound, a number of in vitro and in silico methods are used to predict their ADMET profiles.
Absorption: The oral bioavailability of a compound is largely determined by its absorption from the gastrointestinal tract. In silico models, such as those based on Lipinski's rule of five, can provide an initial assessment of a compound's "drug-likeness" and potential for good oral absorption. researchgate.net In vitro assays, such as the Caco-2 permeability assay, are used to measure the rate of transport of a compound across a monolayer of human intestinal cells, providing a more direct measure of its intestinal permeability. researchgate.net
Distribution: The distribution of a compound throughout the body is influenced by its ability to bind to plasma proteins and penetrate tissues. High plasma protein binding can limit the amount of free drug available to interact with its target. In vitro assays are used to determine the extent of plasma protein binding.
Metabolism: The metabolic stability of a compound is a key determinant of its half-life and potential for drug-drug interactions. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of compounds. nih.gov These assays can identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for metabolism. The carboxylic acid moiety present in these compounds can be a site for glucuronidation, a common metabolic pathway. nih.gov
Excretion: The route of excretion of a compound and its metabolites (e.g., renal or biliary) is an important consideration. While detailed excretion studies are typically conducted in later preclinical stages, early in vitro data can provide some indication of the likely excretion pathways.
Toxicology: Early toxicity assessment aims to identify potential safety concerns. In vitro cytotoxicity assays using various cell lines are often performed to evaluate a compound's general toxicity. nih.gov For carboxylic acid-containing drugs, there is a potential for idiosyncratic drug toxicity, which may be related to the formation of reactive acyl glucuronide metabolites. nih.gov Therefore, early assessment of the potential for acyl glucuronide formation and reactivity is a key consideration. nih.gov
By integrating ADMET considerations early in the drug discovery process, it is possible to select and optimize this compound derivatives with more favorable pharmacokinetic and safety profiles, increasing the likelihood of success in clinical development.
Interactive Data Table: Key Early-Stage ADMET Parameters
| ADMET Parameter | In Vitro/In Silico Method | Desirable Outcome |
|---|---|---|
| Aqueous Solubility | Thermodynamic or kinetic solubility assays | High solubility |
| Intestinal Permeability | Caco-2 permeability assay | High permeability |
| Metabolic Stability | Liver microsome stability assay | High stability (low clearance) |
| CYP450 Inhibition | In vitro CYP inhibition assays | Low inhibition of major CYP isoforms |
| Cytotoxicity | Cell viability assays (e.g., MTT) | Low cytotoxicity in non-target cells |
| hERG Inhibition | In vitro hERG channel assay | Low inhibition |
Advanced Analytical and Spectroscopic Characterization of 2 Oxoindoline 4 Carboxylic Acid Compounds
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is a cornerstone in the analysis of 2-oxoindoline-4-carboxylic acid, offering detailed insights into its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules.
¹H-NMR Spectroscopy: In proton NMR (¹H-NMR), the chemical shifts of protons in this compound provide information about their local electronic environment. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a downfield chemical shift, often around 12 ppm, though this can be influenced by solvent and concentration. pressbooks.publibretexts.org Protons on the aromatic ring and the methylene (B1212753) group of the indoline (B122111) core resonate at specific chemical shifts, and their splitting patterns (singlet, doublet, triplet, etc.) reveal adjacent proton relationships. Protons on carbons adjacent to the carboxylic acid group typically absorb in the 2-3 ppm range. libretexts.org
¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) provides information on each unique carbon atom within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 165 to 185 δ range. pressbooks.pub The carbonyl carbon of the amide within the oxindole (B195798) ring also has a distinct chemical shift. Aromatic and other aliphatic carbons absorb at predictable regions of the spectrum, allowing for a complete carbon skeleton map. oregonstate.educompoundchem.com The nitrile carbon, if present in a derivative, would absorb in the 115 to 130 δ range. pressbooks.pub
| ¹H-NMR and ¹³C-NMR Data for Carboxylic Acids | |
| Nucleus | Typical Chemical Shift (ppm) |
| ¹H (Carboxylic Acid, -COOH) | ~12 (broad singlet) pressbooks.publibretexts.org |
| ¹H (Alpha-protons to COOH) | 2-3 libretexts.org |
| ¹³C (Carboxylic Acid, -COOH) | 165-185 pressbooks.pub |
| ¹³C (Nitrile, -C≡N) | 115-130 pressbooks.pub |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The distinct vibrational frequencies of bonds within the molecule create a unique spectral fingerprint.
Key characteristic IR absorptions include:
A very broad O–H stretching band for the carboxylic acid, typically appearing in the range of 2500–3300 cm⁻¹. pressbooks.puborgchemboulder.com
A strong C=O stretching absorption for the carboxylic acid carbonyl group, usually found between 1710 and 1760 cm⁻¹. pressbooks.pub For dimeric carboxylic acids, this peak is centered around 1710 cm⁻¹. pressbooks.pub
The C=O stretch of the amide in the oxindole ring will also be present.
C–O stretching and O–H bending vibrations also provide confirmatory evidence for the carboxylic acid group. orgchemboulder.comlibretexts.org
| Characteristic IR Absorptions for Carboxylic Acids | |
| Functional Group | Absorption Range (cm⁻¹) |
| O–H Stretch | 2500-3300 (very broad) pressbooks.puborgchemboulder.com |
| C=O Stretch | 1760-1690 orgchemboulder.com |
| C–O Stretch | 1320-1210 orgchemboulder.comlibretexts.org |
| O–H Bend | 1440-1395 and 950-910 orgchemboulder.comlibretexts.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular formula (C₉H₇NO₃). sigmaaldrich.commyskinrecipes.com
High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can definitively establish the elemental composition of the molecule and distinguish it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of the carboxyl group (–COOH) is a common fragmentation pathway for carboxylic acids. chempap.org
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial chromatographic technique for assessing the purity of this compound and for separating it from related substances or impurities. By utilizing a suitable stationary phase (e.g., a C18 column) and a carefully selected mobile phase, components of a mixture are separated based on their differential interactions with these two phases. sielc.com The retention time of the main peak corresponding to this compound serves as an identifier, while the area of the peak is proportional to its concentration, allowing for quantitative analysis and purity determination. Different detector types, such as UV-Vis, can be employed for detection.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structural information. This technique can unambiguously determine the absolute stereochemistry and conformation of this compound by mapping the electron density of a single crystal. The resulting crystal structure reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net This level of detail is invaluable for understanding the solid-state packing and the molecule's spatial arrangement.
Advanced hyphenated techniques for complex mixture analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound. chemijournal.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used hyphenated technique. saspublishers.com HPLC separates the components of a mixture, which are then directly introduced into a mass spectrometer for detection and identification. LC-MS is highly sensitive and selective, making it ideal for identifying and quantifying this compound and its metabolites in complex biological matrices. nih.govwjgnet.com Tandem mass spectrometry (LC-MS/MS) can provide even greater structural information through controlled fragmentation of the parent ion. nih.gov
Future Research Perspectives and Emerging Directions for 2 Oxoindoline 4 Carboxylic Acid
Design and Synthesis of Next-Generation 2-Oxoindoline-4-carboxylic Acid-Based Therapeutic Agents
The 2-oxoindoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. ontosight.ai Future research will focus on the rational design and synthesis of new derivatives of this compound to create next-generation therapeutic agents with enhanced potency and selectivity. A key area of exploration is the modification of the 3-position of the oxindole (B195798) ring, as substitutions at this position have been shown to significantly influence biological activity. ontosight.ai
Research efforts are directed towards synthesizing derivatives with potential applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. ontosight.airesearchgate.net For instance, the synthesis of spirocyclic oxindoles has demonstrated promising results in inhibiting cancer cell growth. researchgate.net Furthermore, the development of 3-substituted-2-oxindole derivatives has led to compounds with dual anti-cancer and anti-inflammatory properties. ontosight.ai The exploration of novel heterocyclic substitutions on the oxindole core is another promising avenue for discovering compounds with unique biological activities. nih.gov
Table 1: Examples of Synthesized 2-Oxoindoline Derivatives and Their Potential Therapeutic Applications
| Derivative Class | Substitution Pattern | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Spirocyclic Oxindoles | Spiro-tetrahydrofuran and isoxazolidine (B1194047) at C3 | Anticancer | researchgate.net |
| 3-Alkenyl Oxindoles | Knoevenagel condensation products with aromatic aldehydes | Antifungal | ajgreenchem.com |
| 3-Hydroxy bis-Oxindoles | Dimerization of isatin (B1672199) derivatives | Antiviral (SARS-CoV-2) | scielo.br |
| Triazole-bearing Oxindolines | 1-Benzyl-1H-1,2,3-triazole moiety | Acetylcholinesterase (AChE) inhibition (Alzheimer's) | researchgate.net |
| Indolyl-indolinones | Indole (B1671886) group at C3 | Antibacterial (Staphylococcus aureus) | nih.gov |
Integration with Phenotypic and Target-Based High-Throughput Screening Platforms
To accelerate the discovery of new drugs based on the this compound scaffold, its integration with high-throughput screening (HTS) platforms is essential. Both phenotypic and target-based screening approaches are valuable in this context.
Phenotypic screening involves testing a library of compounds for their effects on whole cells or organisms, allowing for the discovery of molecules with desired biological effects without prior knowledge of their specific molecular target. A study evaluating a library of isatin and oxindole derivatives against SARS-CoV-2 in Vero cells is a prime example of this approach. scielo.brresearchgate.net This type of screening can uncover novel mechanisms of action and identify first-in-class drug candidates.
Target-based screening, on the other hand, focuses on identifying compounds that interact with a specific, predetermined biological target, such as an enzyme or receptor. This approach is beneficial for optimizing the potency and selectivity of compounds against a known disease driver. The development of a high-efficiency screening system to identify inhibitors of HIV-1 release is an example of a targeted approach that could be applied to libraries of this compound derivatives. researchgate.net
Applications of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. acs.orgmdpi.com These technologies are being increasingly applied to the design of novel compounds based on the oxindole scaffold.
ML models can be trained to predict the biological activity of virtual compounds, allowing for the in silico screening of large chemical libraries and the prioritization of candidates for synthesis and testing. bohrium.com For example, a rule-based machine learning approach has been used for the rational design of novel dual-target inhibitors of acetylcholinesterase (AChE) and β-site amyloid-protein precursor cleaving enzyme 1 (BACE1), both relevant to Alzheimer's disease. researchgate.net Furthermore, deep learning models are being developed to predict various pharmacokinetic and pharmacodynamic properties, aiding in the design of drug candidates with improved profiles. mdpi.comdntb.gov.ua The integration of AI can significantly reduce the time and cost associated with the discovery of new this compound-based drugs. acs.org
Exploration of Novel Biological Targets and Disease Indications
The versatility of the 2-oxoindoline scaffold suggests that its derivatives may interact with a wide array of biological targets, opening up possibilities for new therapeutic applications. Future research will focus on identifying and validating these novel targets.
One emerging area is the development of this compound derivatives as inhibitors of alpha-1-antitrypsin polymerization for the treatment of associated liver diseases. google.com Another promising direction is in antiviral therapies, with research indicating that derivatives can target the HIV-1 Gag protein or modulate host factors like BST2 to inhibit viral release. researchgate.net The scaffold is also a key component of several kinase inhibitors, such as nintedanib, and its potential to inhibit other kinases involved in various diseases is an active area of investigation. americanchemicalsuppliers.comvulcanchem.com
Furthermore, derivatives of this compound have been identified as binders of the E3 ubiquitin ligase cereblon, which is crucial for targeted protein degradation. google.com This opens up the possibility of developing bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), for the treatment of cancer and other diseases. google.comgoogle.com The potential of these compounds as antibacterial agents and for the treatment of neurodegenerative conditions like Alzheimer's disease is also being explored. researchgate.netnih.gov
Table 2: Emerging Biological Targets for this compound Derivatives
| Biological Target | Disease Indication | Reference |
|---|---|---|
| Alpha-1-antitrypsin | Liver Disease | google.com |
| HIV-1 Gag protein / BST2 | HIV/AIDS | researchgate.net |
| Kinases (e.g., Angiokinases) | Cancer, Fibrosis | vulcanchem.com |
| Cereblon (E3 Ubiquitin Ligase) | Cancer, Targeted Protein Degradation | google.com |
| Bacterial enzymes/proteins | Bacterial Infections | nih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.net |
Development of Sustainable and Economically Viable Synthetic Routes
As the therapeutic potential of this compound derivatives becomes more apparent, the development of sustainable and economically viable synthetic methods is crucial for their large-scale production. sjp.ac.lksjp.ac.lk The principles of green chemistry are being increasingly applied to the synthesis of the oxindole scaffold to minimize environmental impact and reduce costs. sjp.ac.lksjp.ac.lk
Key strategies include the use of environmentally benign solvents, such as water, and the development of catalyst-free reactions. sjp.ac.lkoup.com Microwave-assisted synthesis and solvent-free reaction conditions have also been shown to be efficient and sustainable methods for producing oxindole derivatives. ajgreenchem.com For example, a green protocol using silica (B1680970) from rice husk waste as a reusable solid reaction medium has been developed for the synthesis of 3-alkenyl oxindoles. ajgreenchem.com
Additionally, research is focused on developing straightforward and scalable methods from readily available starting materials, such as isatin-7-carboxylic acid, to produce a diverse range of derivatives. researchgate.netnih.gov The development of such efficient and green synthetic routes will be essential for the translation of promising this compound-based drug candidates from the laboratory to the clinic. google.comgoogle.com
Q & A
Q. What are common synthetic routes for 2-oxoindoline-4-carboxylic acid derivatives, and how are reaction conditions optimized?
- Methodological Answer: Derivatives are synthesized via cyclization of nitro precursors (e.g., methyl 2-nitrophenylacetic acid with formaldehyde) or multi-step reactions involving condensation and hydrolysis. Optimization involves adjusting catalysts (e.g., acid/base catalysts), solvents (ethanol, water), and temperature. For example, cyclization under acidic conditions improves yields for isoindoline cores .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Q. What biological screening assays are typically employed for these compounds?
- Methodological Answer: Initial screening includes in vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity testing (MTT assay on cancer cell lines). Enzyme inhibition studies (e.g., kinase or protease assays) evaluate mechanistic pathways .
Q. What are key stability considerations for storage and handling?
- Methodological Answer: Store at 2–8°C in inert atmospheres to prevent hydrolysis. Avoid strong acids/bases, as they degrade the isoindoline core. Monitor decomposition via HPLC or TLC under accelerated stability conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported biological activity data across studies?
- Methodological Answer: Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Control for structural variations (e.g., methyl vs. phenyl substituents) and purity (>95% by HPLC). Compare pharmacokinetic parameters (e.g., Log P, solubility) to isolate bioactivity drivers .
Q. What computational methods predict the reactivity of this compound in drug design?
Q. What strategies enhance aqueous solubility without compromising bioactivity?
Q. How can conflicting data on enzyme inhibition mechanisms be resolved?
- Methodological Answer: Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. X-ray crystallography of enzyme-inhibitor complexes reveals binding modes. Validate findings with site-directed mutagenesis of putative binding residues .
Q. What is the role of substituents on the isoindoline ring in modulating pharmacological effects?
- Methodological Answer: Methyl groups at C-2 enhance metabolic stability, while electron-withdrawing groups (e.g., -NO₂) at C-5 increase electrophilicity for covalent binding. Comparative SAR studies of analogs (e.g., 2-phenyl vs. 2-allyl derivatives) quantify substituent contributions to potency .
Q. How are derivatives designed for improved pharmacokinetics (e.g., BBB penetration)?
- Methodological Answer:
Prioritize low molecular weight (<400 Da) and moderate Log P (2–3) for blood-brain barrier (BBB) penetration. Introduce fluorine atoms to enhance metabolic stability. Use in silico tools (SwissADME) to predict absorption and CYP450 interactions .
Data Analysis and Contradiction Resolution
Q. Q. How to interpret contradictory cytotoxicity results between in vitro and in vivo models?
Q. What analytical techniques resolve stereochemical uncertainties in synthetic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
